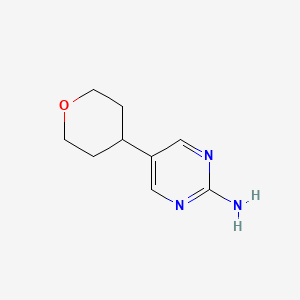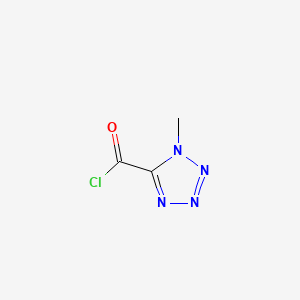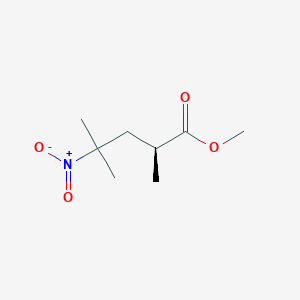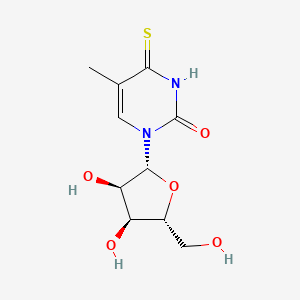
5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H13N3O. This compound features a pyrimidine ring substituted with a tetrahydropyran group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. One common method includes the condensation of a pyrimidine derivative with a tetrahydropyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of tetrahydropyran-substituted pyrimidines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with similar structural features but different functional groups.
Tetrahydropyran derivatives: Various derivatives with modifications on the pyran ring or the pyrimidine ring
Uniqueness
5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydropyran ring with a pyrimidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(oxan-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,11,12) |
InChI Key |
QKYCORLQGGSPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)
![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742637.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)

![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)

![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742680.png)


![1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11742694.png)
